![molecular formula C12H12FNO2 B2545032 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 1695305-20-4](/img/structure/B2545032.png)
7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Fluoro-1H-indole” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of new spiro-fused indoles has been achieved using a flow reactor under ultrasonic irradiation . This one-pot methodology exploits the reactivity of biobased building blocks, including acrylic acids and formamides, to achieve highly functionalized molecular targets . The process involves four steps with a 2–3 min residence time, and no aqueous work-up .
Molecular Structure Analysis
The molecular weight of “7-Fluoro-1H-indole” is 135.14 . Its empirical formula is C8H6FN .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of new spiro-fused indoles include carbamoylation and imidation reactions .
Physical And Chemical Properties Analysis
“7-Fluoro-1H-indole” is a solid substance . It is stored at temperatures between 2-8°C .
Applications De Recherche Scientifique
Synthesis of Novel Polyimides : A study by Zhang et al. (2010) explored the creation of novel polyimides using a monomer related to 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one. These polyimides demonstrated solubility in various organic solvents and showed promise for applications due to their transparent, flexible film-forming ability with low moisture absorption and dielectric constants (Zhang et al., 2010).
Facile Synthesis of Spiro[Indole-Oxiranes] : Research by Dandia et al. (2011) presented an environmentally benign pathway for the synthesis of fluorinated spiro[indole-3,2'-oxirane]-3'-benzoyl-2(1H)-ones, highlighting the potential for these compounds in antimicrobial activity and antioxidant properties (Dandia et al., 2011).
Pharmacological Potential of Cebranopadol : Schunk et al. (2014) reported on cebranopadol, a potent analgesic NOP and opioid receptor agonist, derived from a compound structurally related to 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one. Cebranopadol is being explored for treating severe chronic nociceptive and neuropathic pain (Schunk et al., 2014).
Synthesis of Fluorinated Spiro[Oxindole-Thiazolidine] : Ali and Abdel-Rahman (2014) developed routes for creating novel fluorinated spiro[oxindole-thiazolidinone] compounds, incorporating sulfur and phosphorus heterocycles. These compounds exhibited antioxidant activities, suggesting their applicability in the development of novel therapeutic agents (Ali & Abdel-Rahman, 2014).
Photochemistry of Quinone Diazides : Sundberg and Baxter (1986) investigated an indole quinone diazide, a precursor of a spiro-cyclopropane-indol-7-one structure, revealing processes like oxygen transfer and carbenoid addition during photolysis. This highlights the potential use of such compounds in photochemical applications (Sundberg & Baxter, 1986).
Synthesis of Spiroindoline Derivatives : Al-Thebeiti and El-zohry (1995) synthesized new spiroindoline derivatives incorporated with pyrazoloheterocycles, which could be relevant in developing new pharmaceutical compounds (Al-Thebeiti & El-zohry, 1995).
Aerobic Dearomative Reaction of Indole Derivatives : Zhang et al. (2016) developed a visible-light-induced aerobic dearomative reaction of indoles, providing access to diverse indolone scaffolds. This method could be instrumental in organic synthesis and pharmaceutical research (Zhang et al., 2016).
One-Pot Synthesis of α-Fluoro-β-Amino Acid and Indole Spiro-Derivatives : Tang et al. (2014) reported a novel strategy for generating α-fluoro-β-amino acid derivatives through the nucleophilic addition of arynes and aziridines. This demonstrates the potential of these compounds in medicinal chemistry and drug development (Tang et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
7-fluorospiro[1H-indole-3,4'-oxane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c13-9-3-1-2-8-10(9)14-11(15)12(8)4-6-16-7-5-12/h1-3H,4-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMVNLYXJVNAFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C(=CC=C3)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-propyl-N-[(4-pyrazol-1-ylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2544950.png)
![2-[(3-Methylthiophen-2-yl)methoxy]pyrazine](/img/structure/B2544953.png)
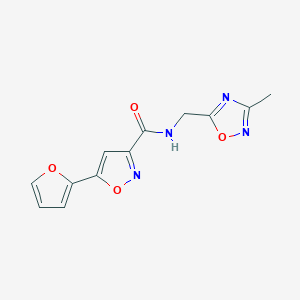
![2-(benzylthio)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2544956.png)
![Methyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2544957.png)
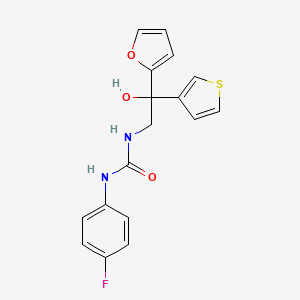
![3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2544959.png)
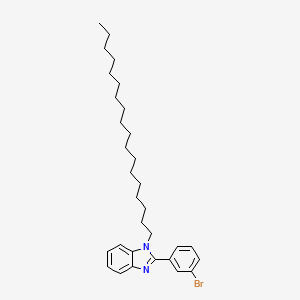
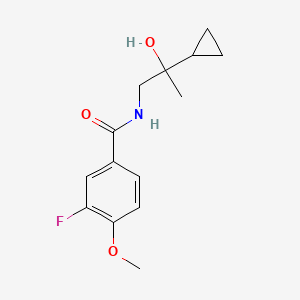
![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methoxybenzamide](/img/structure/B2544964.png)
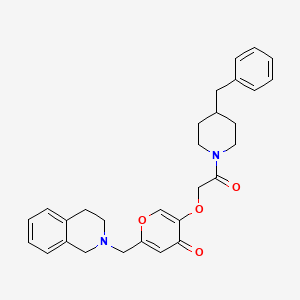
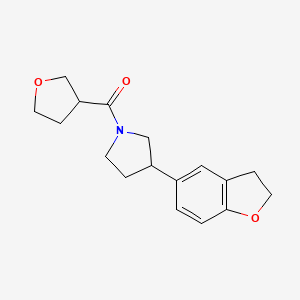
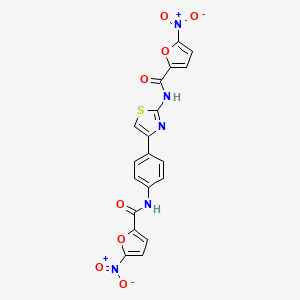
![N-(2,4-difluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544972.png)